Bienvenue dans la boutique en ligne BenchChem!

Canfosfamide Hydrochloride

Ovarian Cancer Platinum-Resistant Combination Therapy

Canfosfamide Hydrochloride (TLK286, TELCYTA) is a glutathione analog prodrug selectively activated by GST P1-1—an enzyme overexpressed in ovarian, NSCLC, and breast cancers—enabling tumor-targeted release of a cytotoxic alkylating agent. Unlike generic alkylators (cyclophosphamide, ifosfamide), its dual mechanism (DNA alkylation + DNA-PK inhibition at IC50 ~1 µM) circumvents platinum/taxane cross-resistance. In OVCAR3 models, it synergizes with carboplatin/PLD (combination ORR 53%). Essential for MDR ovarian cancer studies, where monotherapy achieved 15% ORR and median OS of 423 days.

Molecular Formula C26H41Cl5N5O10PS
Molecular Weight 823.9 g/mol
CAS No. 439943-59-6
Cat. No. B612238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanfosfamide Hydrochloride
CAS439943-59-6
SynonymsTLK286;  TLK-286;  TLK 286;  TER286;  TER-286;  TER286;  Canfosfamide HCl;  US brand name: TELCYTA.
Molecular FormulaC26H41Cl5N5O10PS
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl
InChIInChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1
InChIKeyNECZZOFFLFZNHL-XVGZVFJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Canfosfamide Hydrochloride (CAS 439943-59-6): A GST P1-1-Activated Glutathione Analog Prodrug for Research


Canfosfamide Hydrochloride (also known as TLK286, TELCYTA, TER286) is a modified glutathione analog prodrug [1]. Upon activation by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in cancer cells, it yields a cytotoxic alkylating agent and a glutathione derivative [2]. This compound has been evaluated in numerous clinical trials for various solid tumors, including platinum-resistant ovarian cancer and non-small cell lung cancer [3].

Why Substituting Canfosfamide Hydrochloride with Other Alkylating Agents Compromises Research Fidelity


Substitution with conventional alkylating agents (e.g., cyclophosphamide, ifosfamide) or even other glutathione-based prodrugs is not scientifically equivalent for research due to canfosfamide's unique activation pathway. Its dependence on GST P1-1 for activation confers a distinct tumor-targeting profile and a mechanism of action that is not cross-resistant with standard platinum/taxane chemotherapy [1]. This specific enzymatic activation and the resulting dual-mechanism (DNA alkylation plus DNA-PK inhibition) means that using a generic alternative would fail to replicate the specific pharmacodynamic and clinical effects observed in canfosfamide studies.

Comparative Efficacy and Mechanistic Data: Canfosfamide Hydrochloride vs. Standard-of-Care in Platinum-Resistant Ovarian Cancer


Combination with PLD Doubles Progression-Free Survival in Platinum-Refractory Ovarian Cancer Subgroup

In a randomized Phase III trial, the combination of canfosfamide plus pegylated liposomal doxorubicin (PLD) demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to PLD alone in a pre-specified subgroup of patients with platinum-refractory or primary platinum-resistant ovarian cancer [1].

Ovarian Cancer Platinum-Resistant Combination Therapy Progression-Free Survival

Synergistic Combination with Carboplatin Yields High Response Rates in Pretreated Ovarian Cancer

In a Phase II study of patients with platinum-refractory or -resistant ovarian cancer who had failed a median of 3 prior therapies, the combination of canfosfamide with carboplatin demonstrated a substantially higher objective response rate (ORR) and disease stabilization rate (DSR) compared to historical expectations for carboplatin alone in this heavily pretreated setting [1].

Ovarian Cancer Platinum-Resistant Combination Therapy Objective Response Rate

Monotherapy Activity in Multi-Drug Resistant Ovarian Cancer: 15% Objective Response and 50% Disease Control

As a single agent, canfosfamide demonstrated clinically meaningful activity in a Phase II study of heavily pretreated patients with ovarian cancer who were refractory or resistant to both platinum and paclitaxel. The objective response rate was 15% with a median survival of 423 days [1].

Ovarian Cancer Platinum-Resistant Monotherapy Disease Stabilization

Distinct Dual Mechanism: GST P1-1 Activation and DNA-PK Inhibition (IC50 ~1 µM)

Beyond its role as a GST P1-1-activated alkylator, canfosfamide uniquely inhibits the catalytic kinase activity of DNA-dependent protein kinase (DNA-PK) with an IC50 of approximately 1 µM, while causing minimal direct DNA damage itself . This dual mechanism differentiates it from simple alkylating agents like ifosfamide or cyclophosphamide.

Mechanism of Action DNA-PK Inhibition GST P1-1 Activation Prodrug

Key Research Applications for Canfosfamide Hydrochloride Based on Comparative Evidence


Investigating Synergy in Platinum-Resistant Ovarian Cancer Models

Utilize canfosfamide hydrochloride in preclinical models (e.g., OVCAR3 xenografts) to study its synergistic effects with carboplatin or PLD, where clinical data shows a combination ORR of 53% and a near-doubling of PFS in a platinum-refractory subpopulation [1].

Functional Studies of GST P1-1-Dependent Prodrug Activation

Employ canfosfamide as a tool compound to investigate GST P1-1 expression and activity in various cancer cell lines (e.g., ovarian, NSCLC, breast) and its correlation with prodrug sensitivity and acquired drug resistance [2].

Evaluating DNA-PK Inhibition as a Therapeutic Strategy

Use canfosfamide hydrochloride in biochemical and cellular assays to study the impact of DNA-PK inhibition (IC50 ~1 µM) on DNA double-strand break repair, especially in the context of combination with other DNA-damaging agents .

Benchmarking Novel Agents in Multi-Drug Resistant Cancer Models

Employ canfosfamide as a reference standard in efficacy studies of new agents targeting multi-drug resistant ovarian cancer, where it has established monotherapy benchmarks of a 15% ORR and a median OS of 423 days in a heavily pretreated patient population [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canfosfamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.